molecular formula C12H18N2O3 B8444482 Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate

Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate

Cat. No.: B8444482
M. Wt: 238.28 g/mol
InChI Key: FRUAXPAGXVSIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate is a synthetic organic compound characterized by its unique pyridine-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-6-butyl-2-oxo-1,2-dihydropyridine with methyl acetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2-(3-amino-6-butyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C12H18N2O3/c1-3-4-5-9-6-7-10(13)12(16)14(9)8-11(15)17-2/h6-7H,3-5,8,13H2,1-2H3

InChI Key

FRUAXPAGXVSIPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C(=O)N1CC(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl[3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate (50f), was isolated (86%) as a grey solid: mp. 207-9° C.; IR (KBr) 3473, 3345, 1750, 1644, 1600, 1536, 1443, 1366, 1309, 1212, 1184, 1156; 1H NMR (d6-DMSO) δ 7.30 (5H, m), 6.54 (1H, d), 6.03 (1H, d), 5.25 (2H, s), 4.49 (2H, s), 3.61 (3H, s)
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